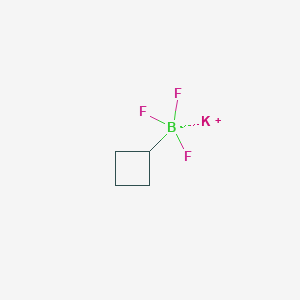

Potassium cyclobutyltrifluoroboranuide

Descripción general

Descripción

Potassium cyclobutyltrifluoroboranuide is an organoboron compound with the molecular formula C4H7BF3K. It is a synthetic derivative of carboxylic acid, featuring acridinium substituents and a hydrocarbon group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of potassium cyclobutyltrifluoroboranuide typically involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

Cyclobutylboronic acid+Potassium fluoride+Boron trifluoride→Potassium cyclobutyltrifluoroboranuide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium cyclobutyltrifluoroboranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutyltrifluoroborate derivatives.

Reduction: It can be reduced to yield cyclobutylborane.

Substitution: The compound reacts with halogens, such as chlorine, to form chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions often use chlorine gas or bromine in the presence of a catalyst.

Major Products:

Oxidation: Cyclobutyltrifluoroborate derivatives.

Reduction: Cyclobutylborane.

Substitution: Chlorinated cyclobutyltrifluoroboranuide.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions : Potassium cyclobutyltrifluoroboranuide is extensively used in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This compound allows for the coupling of aryl halides with cyclobutyl groups, facilitating the synthesis of complex organic molecules .

Pharmaceutical Development

- Synthesis of Bioactive Compounds : The compound serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce cyclobutyl groups into target molecules enhances their biological activity and specificity .

Material Science

- Advanced Materials Production : In material science, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its stable nature under oxidative conditions makes it suitable for various industrial applications .

Case Study: Cross-Coupling Efficiency

A study demonstrated the efficacy of this compound in cross-coupling reactions with aryl chlorides. The reaction conditions were optimized using palladium catalysts, resulting in high yields of the desired products. For instance, a yield of 85% was achieved when coupling with 5-chloro-2-methoxypyridine, showcasing its effectiveness in constructing complex molecular architectures .

| Reaction Conditions | Catalyst | Yield (%) |

|---|---|---|

| Pd(OAc)₂ + Cs₂CO₃ | 3% | 85 |

| Kcyclobutyltrifluoroboranuide + 4-chloroanisole | 75 |

Case Study: Stability and Reactivity

Research has shown that this compound exhibits remarkable stability compared to its boronic acid counterparts. This stability allows for prolonged storage without degradation, making it a reliable reagent for laboratory use .

Mecanismo De Acción

The mechanism of action of potassium cyclobutyltrifluoroboranuide involves its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound undergoes hydrolysis under basic conditions to form the reactive boronate species, which then participates in the coupling reaction. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparación Con Compuestos Similares

- Potassium phenyltrifluoroboranuide

- Potassium methyltrifluoroboranuide

- Potassium vinyltrifluoroboranuide

Comparison: Potassium cyclobutyltrifluoroboranuide is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroboranuide compounds. For instance, potassium phenyltrifluoroboranuide is more commonly used in aromatic substitutions, while potassium methyltrifluoroboranuide is favored for its simplicity and ease of handling. This compound, on the other hand, offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Actividad Biológica

Potassium cyclobutyltrifluoroboranuide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula characterized by the cyclobutyl group and a trifluoroborane moiety. The presence of fluorine atoms enhances its reactivity, making it suitable for various chemical reactions, particularly in organic synthesis. Its molecular weight is approximately 234.07 g/mol, which contributes to its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interactions : The compound has shown the ability to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

- Cellular Effects : Preliminary studies suggest that it may influence cellular processes such as apoptosis and proliferation, although detailed mechanisms remain to be elucidated.

- Nucleophilic Reactions : As a nucleophilic boron reagent, it participates in cross-coupling reactions, which are essential in synthesizing biologically active compounds.

1. Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzyme activities. For example, studies have demonstrated its effect on cyclin-dependent kinase (CDK) pathways, which are crucial for cell cycle regulation. Inhibition of CDK7 has been linked to anti-proliferative effects in cancer cells, suggesting potential therapeutic applications in oncology .

2. Interaction with Potassium Channels

Given the importance of potassium channels in cellular excitability and signaling, this compound's interaction with these channels has been explored. Virtual screening approaches have identified it as a candidate for blocking potassium channels, which could lead to novel treatments for conditions like epilepsy or cardiac arrhythmias .

3. Cross-Coupling Applications

The compound's role as a boron reagent in Suzuki-Miyaura cross-coupling reactions has been highlighted in various studies. These reactions are pivotal in constructing complex organic molecules that exhibit biological activity. For example, this compound has been successfully employed in synthesizing substituted purines, which are known for their biological significance .

Case Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of organoboron compounds, this compound was tested for its ability to inhibit tumor growth in vitro. The results indicated a dose-dependent reduction in cell viability among various cancer cell lines, suggesting that the compound may induce apoptosis through modulation of CDK activity .

Case Study 2: Potassium Channel Blockers

Another investigation utilized molecular docking techniques to predict the binding affinity of this compound to voltage-gated potassium channels. The findings revealed that the compound could effectively block these channels at micromolar concentrations, providing a basis for further development as a therapeutic agent targeting cardiac and neurological disorders .

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Inhibits CDK7 activity | Induces apoptosis in cancer cells |

| Potassium methyltrifluoroborate | Cross-coupling reagent | Forms C-C bonds in organic synthesis |

| Sodium tetrakis(pentafluorophenyl)borate | Stabilizes organometallic complexes | Facilitates reactions in organometallic chemistry |

Propiedades

IUPAC Name |

potassium;cyclobutyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJPWKFEMYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648713 | |

| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065010-88-9 | |

| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium cyclobutyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.